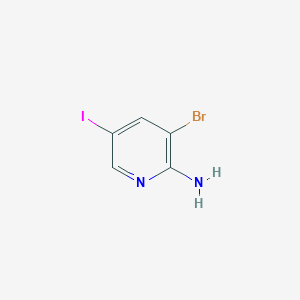

3-Bromo-5-iodopyridin-2-amine

説明

Research Context and Historical Perspective on Pyridine (B92270) Functionalization

The functionalization of the pyridine ring has been a long-standing challenge and an area of intense research in organic chemistry. beilstein-journals.orgnih.gov Due to the electron-deficient nature of the pyridine ring, direct substitution reactions can be difficult to achieve with high selectivity. beilstein-journals.org Historically, chemists have often relied on building the pyridine ring from acyclic precursors already bearing the desired functional groups. rsc.org

However, the development of modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, has revolutionized the field. beilstein-journals.org These powerful techniques have made the direct and selective functionalization of the pyridine C-H bonds more accessible, enabling the late-stage modification of complex molecules. researchgate.netrsc.org This has significantly accelerated the process of drug discovery and materials development by allowing for the rapid generation of analogs with diverse functionalities. rsc.org The synthesis of polysubstituted pyridines, such as 3-Bromo-5-iodopyridin-2-amine, is a testament to the progress in this area.

Scope and Objectives of Research on this compound

Research on this compound is primarily focused on its utility as a synthetic intermediate. lookchem.com The distinct reactivity of the bromo and iodo substituents allows for sequential and site-selective reactions, providing a powerful tool for building molecular complexity.

The primary objectives of research involving this compound include:

Developing novel synthetic methodologies: Researchers explore new ways to utilize the unique reactivity of this compound in various chemical transformations. lookchem.com

Synthesizing new drug candidates: The compound serves as a key starting material for the creation of novel therapeutic agents. lookchem.com Its structural features are incorporated into molecules designed to interact with specific biological targets.

Investigating structure-activity relationships: By systematically modifying the structure of molecules derived from this compound, chemists can gain insights into how chemical structure influences biological activity.

Creating new materials: The versatile reactivity of this compound makes it a valuable component in the synthesis of new organic materials with specific electronic or optical properties.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 697300-73-5 lookchem.comchemicalbook.comscbt.com |

| Molecular Formula | C5H4BrIN2 lookchem.comchemicalbook.comscbt.com |

| Molecular Weight | 298.91 g/mol chemicalbook.comscbt.com |

| Melting Point | 106-110℃ lookchem.com |

| Boiling Point | 315.7 °C at 760 mmHg lookchem.com |

| Flash Point | 144.8 °C lookchem.com |

| Density | 2.426 g/cm³ lookchem.com |

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZOHRSCEASBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589870 | |

| Record name | 3-Bromo-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697300-73-5 | |

| Record name | 3-Bromo-5-iodo-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697300-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Iodopyridin 2 Amine and Its Precursors

Strategies for Regioselective Halogenation of Pyridine (B92270) Systems

The introduction of halogen substituents onto the pyridine ring is a cornerstone of synthetic organic chemistry, enabling further functionalization through cross-coupling reactions. However, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, often necessitating harsh reaction conditions and leading to mixtures of regioisomers. Consequently, a variety of strategies have been devised to overcome these challenges and achieve controlled regioselectivity.

Electrophilic Aromatic Substitution Approaches

Direct electrophilic halogenation of pyridine is notoriously difficult. The pyridine nitrogen acts as a Lewis base, coordinating with the electrophile or Lewis acid catalysts, further deactivating the ring. Electrophilic aromatic substitution (EAS) on the neutral pyridine ring, when it does occur, generally directs incoming electrophiles to the 3- and 5-positions. However, these reactions often require high temperatures and strong acids, limiting their applicability to robust substrates.

For aminopyridines, the strongly activating amino group directs electrophiles to the ortho and para positions (3- and 5-positions). However, controlling selectivity between these positions can be challenging, and over-halogenation is a common side reaction. For instance, the bromination of 2-aminopyridine (B139424) can yield a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine (B40352). orgsyn.orgijssst.info The regioselectivity can be influenced by the choice of brominating agent and reaction conditions.

| Strategy | Reagents | Key Features |

| Direct Halogenation | Br2, Cl2, I2 with Lewis or Brønsted acids | Harsh conditions, often low yields and poor regioselectivity for pyridine. nih.govchemrxiv.org |

| Halogenation of Aminopyridines | NBS, Br2/AcOH | The amino group activates the ring, directing to the 3- and 5-positions. orgsyn.orgijssst.info |

Metalation-Halogenation Sequences

Directed ortho metalation (DoM) provides a powerful tool for the regioselective functionalization of aromatic rings, including pyridine. wikipedia.org This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity. wikipedia.org

Common DMGs for pyridine systems include amides, carbamates, and methoxy (B1213986) groups. The amino group in 2-aminopyridine can also act as a DMG, directing metalation to the 3-position. However, the acidity of the N-H protons can lead to competitive N-deprotonation, necessitating the use of protecting groups or excess base.

| Directing Group | Base | Halogen Source | Position of Halogenation |

| -NH2 | n-BuLi, s-BuLi | CBr4, I2 | C3 |

| -CONR2 | LDA | Br2, I2 | Ortho to DMG |

| -OMe | n-BuLi | CCl3Br | Ortho to DMG |

Pyridine N-Oxide Mediated Halogenation

The conversion of the pyridine nitrogen to an N-oxide dramatically alters the reactivity of the ring. The N-oxide moiety is electron-donating through resonance and electron-withdrawing through induction. This modification activates the 2- and 4-positions towards both electrophilic and nucleophilic attack.

Halogenation of pyridine N-oxides can be achieved with high regioselectivity. For instance, treatment of a pyridine N-oxide with a halogenating agent like POCl3 or SO2Cl2 can introduce a chlorine atom at the 2- or 4-position. nih.gov This approach provides a practical route to 2-halopyridines, which are valuable precursors for the synthesis of 2-aminopyridines. acs.orgnih.gov

| Activating Agent | Halogenating Agent | Position of Halogenation |

| POCl3 | - | C2, C4 |

| SO2Cl2 | - | C2, C4 |

| Ts2O | t-BuNH2 then TFA | C2 (amination) |

Zincke Imine Intermediate Strategies

A more recent and innovative approach to achieving 3-selective halogenation of pyridines involves the formation of Zincke imine intermediates. nih.govnsf.govchemrxiv.org This strategy involves the ring-opening of a pyridinium (B92312) salt with a primary or secondary amine to form a reactive acyclic intermediate. nih.govnsf.gov This temporary transformation of the aromatic pyridine into a series of polarized alkenes allows for highly regioselective electrophilic halogenation at what was originally the 3-position of the pyridine ring. nih.govnsf.gov Subsequent ring-closure regenerates the aromatic pyridine ring, now functionalized at the 3-position. nsf.gov This method is notable for its mild reaction conditions and broad substrate scope. nih.govnsf.govchemrxiv.org

| Key Steps | Reagents | Outcome |

| Pyridine Activation | Tf2O | Formation of a reactive pyridinium salt. nih.govnsf.gov |

| Ring Opening | Dibenzylamine | Formation of the Zincke imine intermediate. nih.govnsf.gov |

| Halogenation | NBS, NIS | Regioselective halogenation at the C3-position. nih.govnsf.gov |

| Ring Closure | NH4OAc, EtOH or TFA | Reformation of the 3-halopyridine. nih.govnsf.gov |

Multi-Step Synthesis of 3-Bromo-5-iodopyridin-2-amine from 2-Aminopyridine

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from 2-aminopyridine. This pathway involves the sequential and regioselective introduction of bromine and iodine atoms onto the pyridine ring.

Selective Bromination Procedures for 2-Aminopyridine

The initial step in the synthesis is the selective bromination of 2-aminopyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, primarily directing the incoming electrophile to the 5-position (para to the amino group).

A common and effective method for this transformation is the use of N-bromosuccinimide (NBS) in a suitable solvent such as acetone (B3395972) or chloroform. ijssst.infogoogle.com This reagent offers milder reaction conditions compared to elemental bromine and can provide high yields of the desired 2-amino-5-bromopyridine. ijssst.info Careful control of the stoichiometry of NBS is crucial to minimize the formation of the di-brominated byproduct, 2-amino-3,5-dibromopyridine. ijssst.info

Another established procedure involves the use of bromine in acetic acid. orgsyn.org While effective, this method can be less selective and may require more rigorous purification to remove byproducts.

The subsequent step involves the iodination of the brominated intermediate. For the synthesis of this compound, the starting material would be 3-bromo-2-aminopyridine. The synthesis of this specific isomer can be more challenging. One approach involves the direct bromination of 2-aminopyridine under carefully controlled conditions to favor the 3-isomer, although this often results in a mixture of isomers. google.com

A more reliable route to this compound starts with the readily accessible 2-amino-5-bromopyridine. Iodination of 2-amino-5-bromopyridine at the 3-position can be achieved using various iodinating agents. A common method employs a mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO3) in the presence of a strong acid like sulfuric acid. ijssst.infogoogle.com This in situ generation of iodine allows for the controlled iodination of the activated pyridine ring. Another effective reagent for this transformation is N-iodosuccinimide (NIS). guidechem.com

The reaction proceeds via electrophilic aromatic substitution, where the electron-donating amino group directs the incoming iodine electrophile to the vacant ortho position (C3).

Detailed Synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine:

A solution of 2-amino-5-bromopyridine in sulfuric acid is treated with potassium iodate, followed by the dropwise addition of a potassium iodide solution. ijssst.info The reaction mixture is heated to facilitate the iodination. After completion, the reaction is neutralized, and the product, 2-amino-5-bromo-3-iodopyridine (which is an alternative name for this compound), is isolated.

| Step | Starting Material | Reagents | Product | Yield |

| Bromination | 2-Aminopyridine | NBS, Acetone | 2-Amino-5-bromopyridine | Up to 95% ijssst.info |

| Iodination | 2-Amino-5-bromopyridine | KI, KIO3, H2SO4 | 2-Amino-5-bromo-3-iodopyridine | ~74% ijssst.info |

Selective Iodination Procedures for Brominated Pyridine Intermediates

Following the synthesis of 2-amino-5-bromopyridine, the next step is the selective iodination at the C-3 position to yield the final product, this compound. This transformation is more challenging due to the relative deactivation of the ring by the existing bromine atom.

A highly effective and high-yielding method for the iodination of 2-amino-5-bromopyridine involves the use of a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium, typically sulfuric acid. google.combyjus.com This system generates the active iodinating species in situ. In the presence of acid, iodate and iodide ions react to produce molecular iodine (I₂), as shown in the following equation:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O byjus.com

| Reagent/Condition | Role/Parameter | Typical Value/Compound | Reference |

|---|---|---|---|

| Substrate | Starting Material | 2-amino-5-bromopyridine | google.com |

| Iodinating System | Source of Iodine | KIO₃ / KI | google.com |

| Medium | Solvent/Catalyst | 2M Sulfuric Acid | google.com |

| Temperature | Reaction Condition | 90-100 °C | google.com |

| Yield | Process Outcome | 90-95% | google.com |

| Purity | Product Quality | 99.5% | google.com |

The potassium iodate/potassium iodide system is a prime example of an in situ iodine generation methodology. Such approaches are favored in synthetic chemistry because they avoid the handling of elemental iodine and allow for precise control over the reactive species. sci-hub.st

Another modern approach for the in situ generation of iodinating agents is through electrochemistry. nih.gov This technique uses electrons as the primary reactant to transform an iodine source, such as iodide salts, into a reactive electrophilic species directly within the reaction medium. nih.gov This green chemistry approach obviates the need for chemical oxidizing agents, which can often be hazardous or difficult to handle. nih.gov

Other chemical systems for in situ generation of the iodinating agent, iodine monochloride (ICl), have also been developed. For instance, reagent systems like NaIO₄/KI/NaCl in aqueous acetic acid can effectively iodinate activated aromatic substrates. sci-hub.stncl.res.in These methods highlight the versatility and adaptability of in situ generation for aromatic iodination.

Optimization of Reaction Parameters and Conditions for Sequential Halogenation

The successful synthesis of this compound relies on the careful optimization of various reaction parameters to maximize yield and purity while minimizing side reactions.

The choice of solvent is a critical parameter in the halogenation of pyridine derivatives, as it can significantly influence both the reaction rate and the regioselectivity. rsc.orgnih.gov While electrophilic aromatic substitution on pyridines can be challenging due to the electron-deficient nature of the ring, the activating amino group on the precursor facilitates these reactions. nih.gov

In studies on the halogenation of related heterocyclic systems, a range of solvents have been tested to determine the optimal conditions. These typically include polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), and N-methyl-2-pyrrolidone (NMP), as well as less polar options such as toluene, dioxane, and dichloromethane (B109758) (DCE). rsc.org For the NBS bromination of 2-aminopyridine, acetone has been used effectively. ijssst.info In the subsequent iodination step, an aqueous acidic medium, specifically sulfuric acid, is employed. google.com The solvent's polarity and its ability to solubilize reactants and stabilize intermediates are key to achieving high conversion and selectivity. For instance, in some aromatic brominations using NBS, DMF has been shown to favor high levels of para-selectivity. wikipedia.org

Temperature Control in Halogenation Reactions

Temperature is a critical factor in the regioselective halogenation of 2-aminopyridine and its derivatives. The synthesis of this compound typically proceeds via a two-step sequence: bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine, followed by iodination. Each of these steps requires careful temperature management to optimize product formation and selectivity.

In the initial bromination of 2-aminopyridine, maintaining a low temperature is crucial. For instance, the dropwise addition of N-bromosuccinimide (NBS) to a solution of 2-aminopyridine in acetone is effectively carried out at 10°C. This controlled temperature helps to mitigate the exothermic nature of the reaction and reduces the likelihood of over-bromination, which can lead to the formation of 2-amino-3,5-dibromopyridine. One established procedure for the synthesis of 2-amino-5-bromopyridine involves cooling the reaction mixture of 2-aminopyridine in acetic acid to below 20°C during the initial phase of bromine addition. As the reaction progresses, the temperature is allowed to rise to 50°C to facilitate the completion of the reaction while managing the crystallization of the product hydrobromide.

The subsequent iodination of 2-amino-5-bromopyridine to form this compound is conducted at a significantly higher temperature. A common method involves heating a solution of 2-amino-5-bromopyridine in sulfuric acid to 100°C before the addition of the iodinating agents, potassium iodate and potassium iodide. This elevated temperature is necessary to drive the iodination at the less reactive 3-position of the pyridine ring.

The influence of temperature on the regioselectivity of halogenation is a well-documented phenomenon. In the gas-phase bromination of 2-aminopyridine at 500°C, a complex mixture of brominated aminopyridines is formed, highlighting the loss of selectivity at very high temperatures. researchgate.net Conversely, room temperature bromination primarily yields a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine, demonstrating that lower temperatures favor substitution at the 5-position. researchgate.net

Stoichiometric Control for Minimized Polyhalogenation

The selective synthesis of this compound is highly dependent on the precise control of the stoichiometry of the halogenating agents. The primary challenge in the synthesis of the precursor, 2-amino-5-bromopyridine, is the prevention of di-substitution, which results in the formation of 2-amino-3,5-dibromopyridine.

To achieve monosubstitution at the 5-position, it is essential to use a carefully controlled amount of the brominating agent. Research has shown that employing a molar ratio of approximately 1:1 for 2-aminopyridine to N-bromosuccinimide (NBS) is optimal for maximizing the yield of 2-amino-5-bromopyridine while minimizing the formation of the dibrominated byproduct. orgsyn.org For example, a process utilizing a molar ratio of 5.3 mmol of 2-aminopyridine to 5.6 mmol of NBS resulted in a 95.0% yield of 2-amino-5-bromopyridine. orgsyn.org Deviating significantly from this ratio can lead to an increase in the proportion of 2-amino-3,5-dibromopyridine, which complicates the purification process.

In the subsequent iodination of 2-amino-5-bromopyridine, stoichiometric control of the iodinating reagents is also critical for an efficient reaction. A widely used method employs a combination of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium. An optimized protocol specifies the use of 2.9 mmol of potassium iodate and 3.4 mmol of potassium iodide for 5.8 mmol of 2-amino-5-bromopyridine. This stoichiometry ensures the in situ generation of iodine (I₂) for the electrophilic substitution at the 3-position of the pyridine ring.

The following table summarizes the effect of stoichiometry on the bromination of 2-aminopyridine.

| Molar Ratio (2-aminopyridine:NBS) | Major Product | Byproduct | Reference |

| 1:1.05 | 2-amino-5-bromopyridine | 2-amino-3,5-dibromopyridine | orgsyn.org |

| 1:1.1 | 2-amino-5-bromopyridine | Increased 2-amino-3,5-dibromopyridine | orgsyn.org |

Advanced Synthetic Routes for this compound and Related Analogs

Beyond classical halogenation methods, advanced synthetic routes employing catalytic systems and one-pot protocols offer more efficient and selective pathways to halogenated pyridines, including this compound and its analogs.

Catalytic Approaches to Halogenated Pyridines

Transition metal catalysis provides powerful tools for the direct C-H halogenation of pyridines, offering high regioselectivity and functional group tolerance under milder conditions compared to traditional methods.

Palladium catalysts have been extensively utilized for the C-H functionalization of various aromatic and heteroaromatic compounds. For pyridines, palladium-catalyzed halogenation often proceeds via a directed C-H activation mechanism, where a directing group on the pyridine ring coordinates to the palladium center, guiding the halogenation to a specific position. While direct palladium-catalyzed dihalogenation of 2-aminopyridine to yield this compound is not extensively documented, the principles of palladium-catalyzed C-H halogenation are applicable. For instance, palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides presents a versatile method for the synthesis of aryl halides. mdpi.com This methodology could potentially be adapted for the synthesis of halogenated pyridines from corresponding pyridine carboxylic acid derivatives.

Copper-catalyzed halogenation has emerged as a cost-effective and efficient alternative to palladium-based systems. Copper catalysts can mediate the C-H halogenation of pyridines and related heterocycles using various halogen sources. For example, copper-catalyzed aromatic C-H bond halogenation with lithium halides under aerobic conditions has been developed for the synthesis of chloro- and bromoarenes. rsc.org

In the context of substituted pyridines, a copper-catalyzed amination at the C-5 position of 2-amino-5-halopyridines has been reported, demonstrating the utility of copper in functionalizing the pyridine ring. rsc.org While this is an amination rather than a halogenation, it underscores the potential of copper catalysis in activating specific positions on the pyridine nucleus. A copper-catalyzed ethylene (B1197577) glycol promoted amination of 2-amino-5-halopyridine has been shown to provide excellent yields. rsc.org

One-Pot Synthetic Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. While a specific one-pot synthesis for this compound from 2-aminopyridine is not prominently described in the literature, related one-pot procedures for the synthesis of other functionalized pyridines have been developed.

For example, a one-pot synthesis of chloropyridines from aminopyridines via diazotization has been reported. tpu.ru This method involves the in situ generation of pyridyl triflates followed by reaction with hydrochloric acid. Such a strategy could conceptually be adapted for the synthesis of dihalogenated aminopyridines. Additionally, multicomponent one-pot reactions have been developed for the synthesis of various 2-aminopyridine derivatives, showcasing the feasibility of constructing the substituted pyridine core in a single step. nih.gov The development of a one-pot protocol for the direct conversion of 2-aminopyridine to this compound remains a desirable goal in synthetic chemistry.

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces functional groups into complex molecules at a late point in the synthetic sequence, enabling rapid generation of analogs for structure-activity relationship (SAR) studies. While the synthesis of this compound often follows a linear sequence starting from 2-aminopyridine, the key halogenation steps can be viewed through the lens of LSF, where the 2-aminopyridine core is sequentially functionalized.

The predominant route to this compound involves a two-step halogenation of 2-aminopyridine. First, regioselective bromination at the C5 position is achieved, followed by iodination at the C3 position of the resulting 2-amino-5-bromopyridine intermediate.

Bromination of 2-Aminopyridine: The first step is the selective bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. The amino group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the C5 and C3 positions. By controlling reaction conditions, selective bromination at C5 can be achieved. N-bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, offering milder conditions compared to liquid bromine. nih.gov A major challenge in this step is preventing over-bromination, which leads to the formation of 2-amino-3,5-dibromopyridine as a significant byproduct. nih.gov

Iodination of 2-Amino-5-bromopyridine: The second key step is the iodination of 2-amino-5-bromopyridine. This transformation represents a late-stage introduction of the iodine atom onto the brominated pyridine scaffold. A common method employs a mixture of potassium iodate (KIO₃) and potassium iodide (KI) in the presence of an acid, such as sulfuric acid. nih.govacs.org This combination generates iodine in situ, which then acts as the electrophile for the iodination at the C3 position.

Modern LSF approaches focus on direct C–H activation, which offers a more atom-economical route by avoiding pre-functionalization. While a direct one-pot C-H bromination and iodination of 2-aminopyridine to yield the final product is not a standard reported method, research into regioselective pyridine halogenation provides insights into potential advanced strategies. mountainscholar.org For instance, methods involving the temporary transformation of pyridines into more reactive intermediates, such as Zincke imines, have been developed for highly regioselective 3-halogenation of the pyridine ring. mountainscholar.orggoogle.com Such strategies could, in principle, be adapted for the synthesis of complex halogenated pyridines. Another approach involves the activation of the pyridine ring as a pyridine N-oxide to facilitate regioselective halogenation under mild conditions. nih.gov These advanced methods highlight the ongoing development of more efficient and selective functionalization techniques applicable to pyridine-containing molecules.

Purification and Isolation Techniques for Halogenated Aminopyridines

The purification of this compound and its precursors is critical to ensure the quality required for subsequent synthetic steps, particularly in pharmaceutical applications. The primary methods employed are recrystallization and chromatography, with specific considerations for industrial-scale production.

Recrystallization is the most common method for purifying both the intermediate, 2-amino-5-bromopyridine, and the final product, this compound, on a laboratory and industrial scale. The choice of solvent is crucial for achieving high purity and yield. Aqueous alcohol solutions are frequently utilized.

For the intermediate, 2-amino-5-bromopyridine, recrystallization from 90% ethanol (B145695) has been reported to effectively yield a high-purity solid. ijssst.info The final product, 2-amino-5-bromo-3-iodopyridine, can be purified by recrystallization from 85% alcohol. ijssst.info A patented method specifies a solvent mixture of ethanol, tert-butanol, and water for the recrystallization process.

| Compound | Solvent System | Reported Purity | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | 90% Ethanol | 97.0% | ijssst.info |

| This compound (2-Amino-5-bromo-3-iodopyridine) | 85% Alcohol | 98.5% | ijssst.info |

| This compound (2-Amino-5-bromo-3-iodopyridine) | Ethanol/tert-Butanol/Water mixture | 99.5% | acs.org |

While recrystallization is often sufficient, chromatographic techniques are employed when impurities, such as regioisomers or di-halogenated byproducts, are difficult to remove.

High-Performance Liquid Chromatography (HPLC) is primarily used as an analytical tool to determine the purity of intermediates and the final product. For 2-amino-5-bromopyridine and 2-amino-5-bromo-3-iodopyridine, reversed-phase HPLC is effective. ijssst.info A common stationary phase is a C18 column, with a mobile phase consisting of a mixture of acetonitrile and water. ijssst.info The specific ratio of the solvents is adjusted based on the polarity of the compound being analyzed. ijssst.info

For preparative purification, particularly to remove the 2-amino-3,5-dibromopyridine byproduct from the bromination of 2-aminopyridine, column chromatography may be necessary. nih.gov The filtrate from the recrystallization of 2-amino-5-bromopyridine can be concentrated and purified via column chromatography to isolate any remaining product and separate it from impurities. ijssst.info

| Compound | Stationary Phase | Mobile Phase (v/v) | Reference |

|---|---|---|---|

| 2-Amino-5-bromopyridine | Hypersil BDS C18 | Acetonitrile/Water (40/60) | ijssst.info |

| This compound (2-Amino-5-bromo-3-iodopyridine) | Hypersil BDS C18 | Acetonitrile/Water (60/40) | ijssst.info |

Transitioning the purification process from the laboratory to an industrial scale introduces several challenges that prioritize efficiency, cost-effectiveness, and waste reduction.

For the synthesis of this compound, a key industrial consideration is minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct during the initial bromination step. nih.gov This is often achieved by carefully controlling the reaction conditions, such as the rate of addition of the brominating agent. acs.org Reducing the amount of this impurity simplifies the purification, making it possible to rely solely on recrystallization and avoiding costly and time-consuming chromatographic separations.

Green Chemistry Aspects in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound focuses on improving safety, reducing waste, and enhancing efficiency.

Reagent and Solvent Selection: Early synthetic routes for similar compounds sometimes employed hazardous reagents like liquid bromine and chlorinated solvents. nih.gov More contemporary methods favor the use of N-bromosuccinimide (NBS) as the brominating agent, which is a solid and generally safer to handle than liquid bromine. The solvents used in the optimized synthesis, such as acetone for bromination and water/sulfuric acid for iodination, are generally considered more environmentally benign than chlorinated hydrocarbons. nih.govijssst.info The use of ethanol and water for recrystallization further enhances the green profile of the process. ijssst.info

Process Optimization: Controlling reaction conditions to minimize byproduct formation is a cornerstone of green process design. In the bromination of 2-aminopyridine, preventing the formation of 2-amino-3,5-dibromopyridine not only improves the yield of the desired product but also eliminates the need for complex purification steps like column chromatography, thereby saving on solvent usage and energy. nih.gov The development of a process that relies on simple filtration and recrystallization for purification is a significant step towards a more sustainable manufacturing process.

Reactivity and Chemical Transformations of 3 Bromo 5 Iodopyridin 2 Amine

Nucleophilic Substitution Reactions

The pyridine (B92270) ring's nitrogen atom withdraws electron density, making the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the nitrogen. The halogen atoms at the 3- and 5-positions serve as effective leaving groups in these reactions.

In nucleophilic substitution reactions involving 3-Bromo-5-iodopyridin-2-amine, the halogen atoms are the primary targets for displacement. pipzine-chem.com The relative reactivity of the carbon-halogen bonds is a critical factor in determining the reaction's outcome. The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond, making the iodide a better leaving group. Consequently, nucleophilic attack typically occurs selectively at the 5-position (C-I) under controlled conditions.

Should a sufficiently strong nucleophile be used under more forcing conditions, sequential displacement of both the iodine and bromine atoms is possible. pipzine-chem.com The product distribution depends heavily on the specific reaction conditions, including the nature of the nucleophile, solvent, and temperature. pipzine-chem.com The amino group at the 2-position also influences the reactivity of the ring, potentially participating in side reactions or directing the substitution pattern through its electronic effects. pipzine-chem.com

The displacement of halogens from this compound generally proceeds via an Aromatic Nucleophilic Substitution (SNAr) mechanism. This pathway is characteristic of electron-poor aromatic and heteroaromatic systems. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The negative charge in this intermediate is delocalized over the pyridine ring and is effectively stabilized by the electron-withdrawing nitrogen atom. In the final step, the leaving group (iodide or bromide) is expelled, restoring the aromaticity of the ring and yielding the substituted product. While direct studies on this compound are specific, research on structurally similar compounds like 3-bromo-4-nitropyridine (B1272033) demonstrates the prevalence of this SNAr mechanism in reactions with amine nucleophiles. clockss.org The choice of polar aprotic solvents can facilitate this type of reaction. clockss.org

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. mdpi.com The differential reactivity of the C-I and C-Br bonds allows for regioselective and sequential couplings, enabling the synthesis of complex, polysubstituted pyridine derivatives.

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is widely used to form carbon-carbon bonds. nih.gov For this compound, this reaction can be performed selectively. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and typically rate-determining step of the catalytic cycle. nih.gov Because the C-I bond is significantly more reactive than the C-Br bond towards oxidative addition, Suzuki-Miyaura coupling occurs preferentially at the 5-position.

This regioselectivity allows for the synthesis of 3-bromo-5-arylpyridin-2-amines. The remaining bromo group can then be subjected to a second, different coupling reaction to create a di-substituted product. Typical conditions for Suzuki-Miyaura reactions on related bromo-amino-pyridines involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyridines

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high regioselectivity at the more reactive C-I bond.

Detailed studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have established optimized reaction conditions. semanticscholar.org A common catalytic system involves Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂), triphenylphosphine (B44618) (PPh₃) as a ligand, and copper(I) iodide (CuI) as a co-catalyst, with an amine such as triethylamine (B128534) (Et₃N) serving as both the base and, in some cases, the solvent. semanticscholar.org These conditions have been shown to be effective for a wide range of aryl and alkyl alkynes, affording the corresponding 2-amino-3-alkynylpyridines in good to excellent yields. semanticscholar.orgresearchgate.net

Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes

Beyond C-C bond formation, this compound is a suitable substrate for other palladium-catalyzed transformations, such as C-N cross-coupling reactions (Buchwald-Hartwig amination). This reaction allows for the formation of C-N bonds by coupling the aryl halide with an amine. The presence of the unprotected amino group on the pyridine ring presents a potential challenge, as it could coordinate with the palladium catalyst and hinder the reaction. nih.gov

However, the development of specialized catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, has enabled successful C-N coupling reactions on unprotected 3-halo-2-aminopyridines. nih.govresearchgate.net Catalyst systems based on RuPhos and BrettPhos precatalysts, in combination with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), have proven effective for the coupling of both primary and secondary amines at the 3-position of 2-aminopyridines. nih.gov Similar to other cross-coupling reactions, the C-I bond at the 5-position of this compound would be expected to react preferentially in a Buchwald-Hartwig amination.

Table of Mentioned Compounds

Carbon-Nitrogen Bond Forming Reactions

The formation of new carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry, particularly in the construction of pharmaceuticals and functional materials. For this compound, these reactions primarily exploit the electrophilic nature of the carbon atoms attached to the halogen substituents. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective transformations.

Amination Reactions at Pyridine Ring Positions

Direct amination of the pyridine ring, specifically the displacement of a halide, can be achieved through metal-catalyzed processes. Copper-catalyzed amination reactions, a variant of the Ullmann condensation, are effective for this purpose. Research on closely related 2,5-dihalopyridines demonstrates that these reactions proceed with high chemoselectivity. researchgate.netdigitellinc.com The amination occurs preferentially at the C-5 position, displacing the iodo group, because the C-I bond is weaker and more reactive towards catalytic activation than the C-Br bond. digitellinc.com

This selective reactivity has been demonstrated in the copper-catalyzed coupling of 2-bromo-5-iodopyridine (B107189) with a diverse range of nitrogen-containing nucleophiles, including aliphatic amines, heterocycles, and amides. digitellinc.com The reactions typically employ a copper(I) iodide (CuI) catalyst, a base such as potassium phosphate (K₃PO₄), and a ligand like ethylene (B1197577) glycol, proceeding with high yields. digitellinc.com The presence of the unprotected 2-amino group on the target compound, this compound, presents a challenge but does not preclude this selective C-5 amination. researchgate.net

| Amine Nucleophile | Product Type | Typical Yield |

|---|---|---|

| Piperidine (B6355638) | Aliphatic Cyclic Amine Adduct | Excellent |

| Benzylamine | Primary Amine Adduct | Good |

| Imidazole | Heterocycle Adduct | Excellent |

| Indole | Heterocycle Adduct | Excellent |

| Acetamide | Amide Adduct | High |

Buchwald-Hartwig Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. researchgate.netdu.edu This reaction is widely used due to its broad substrate scope and functional group tolerance. researchgate.net The mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. researchgate.netrsc.org

For this compound, the Buchwald-Hartwig reaction is expected to exhibit the same high selectivity observed in copper-catalyzed aminations. The palladium catalyst will preferentially activate the more labile C-I bond at the C-5 position over the C-Br bond at the C-3 position. acs.org This allows for the selective introduction of a wide variety of primary and secondary amines at the C-5 position. Typical reaction conditions involve a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., Cs₂CO₃ or NaOt-Bu). acs.org

| Component | Examples | Role |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor |

| Ligand | Xantphos, BINAP, DPPF | Stabilizes Pd center and facilitates catalytic cycle |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates the amine nucleophile |

| Solvent | Toluene, Dioxane, THF | Reaction Medium |

Functional Group Interconversions of the Amino Moiety

The 2-amino group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably through diazotization. Treatment of the primary amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, converts the amine into a pyridinediazonium salt. nih.govnih.gov

These diazonium intermediates are often unstable but are highly valuable for subsequent substitution reactions, as the diazonio group (-N₂⁺) is an excellent leaving group (releasing dinitrogen gas). nih.gov Through Sandmeyer or related reactions, the diazonium salt can be converted into a variety of other substituents. acs.org

Halogen Exchange (Sandmeyer Reaction): Treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with a chloro or bromo substituent, respectively. google.com

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding 2-hydroxypyridine (B17775) derivative. acs.orgwordpress.com

Deamination: The diazonium group can be replaced with a hydrogen atom using a reducing agent like hypophosphorous acid (H₃PO₂).

While the Sandmeyer reaction on 2-aminopyridine (B139424) itself can sometimes give low yields under classical conditions, modified procedures have been developed to improve efficiency. semanticscholar.org Furthermore, diazotization of aminopyridines in the presence of sulfonic acids has been shown to yield pyridyl sulfonates, offering another pathway for functionalization. researchgate.net

Oxidation and Reduction Chemistry

Oxidation

The this compound molecule possesses two primary sites susceptible to oxidation: the pyridine ring nitrogen and the 2-amino group. The most common oxidation reaction for pyridines is the formation of the corresponding pyridine-N-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. google.com The oxidation of related halopyridines to their N-oxides is a well-established process. google.com The resulting N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Oxidation of the amino group itself is also possible but often requires harsher conditions and may lead to a mixture of products. researchgate.net

Reduction

The reduction of this compound can proceed via two main pathways: reduction of the pyridine ring or reductive dehalogenation.

Ring Reduction: Catalytic hydrogenation using catalysts like platinum oxide (PtO₂) under pressure can reduce the aromatic pyridine ring to a piperidine ring. researchgate.net This transformation drastically changes the geometry and basicity of the molecule.

Reductive Dehalogenation: The carbon-halogen bonds can be cleaved under reductive conditions, such as catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) or using metal hydrides. Based on relative bond strengths, the C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage. msu.edu Therefore, selective reduction to remove the iodine at the C-5 position while retaining the bromine at the C-3 position is highly probable under controlled conditions. Conversely, certain specialized catalytic systems, such as those using Rhenium sulfide, have been shown to hydrogenate heterocyclic rings without causing C-Hal bond cleavage, highlighting the dependence of the reaction outcome on the chosen methodology. digitellinc.com

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 3-Bromo-5-iodopyridin-2-amine provides distinct signals corresponding to each chemically unique proton in the molecule. Analysis of a spectrum recorded in deuterated chloroform (CDCl₃) reveals characteristic peaks for the aromatic protons on the pyridine (B92270) ring and the protons of the primary amine group.

The pyridine ring contains two aromatic protons. Due to the substitution pattern, these protons are not adjacent and appear as distinct signals. The proton at position 6 (H-6) typically resonates at approximately δ 8.06 ppm, while the proton at position 4 (H-4) is observed at around δ 7.96 ppm. ijssst.info Both signals appear as doublets with a small coupling constant (J ≈ 2.2 Hz), which is characteristic of a meta-coupling interaction between H-4 and H-6. ijssst.info

The two protons of the primary amine group (-NH₂) are chemically equivalent and typically appear as a broad singlet in the spectrum. For this compound, this signal is found at approximately δ 5.00 ppm. ijssst.info The broad nature of this peak is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or acid.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.06 | Doublet (d) | ~2.2 |

| H-4 | ~7.96 | Doublet (d) | ~2.2 |

| -NH₂ | ~5.00 | Singlet (s) | N/A |

The pyridine ring has five carbon atoms, each of which is expected to produce a distinct signal in the ¹³C NMR spectrum.

C-2: This carbon is directly attached to the electron-donating amino group and the nitrogen heteroatom. It is expected to be significantly deshielded and appear far downfield, likely in the range of δ 155-160 ppm.

C-3: The carbon atom bearing the bromine substituent (C-3) is an ipso-carbon. Its chemical shift is influenced by the electronegativity and heavy atom effect of bromine, and it is expected to resonate in the region of δ 110-120 ppm.

C-4: This carbon is adjacent to two halogen-substituted carbons and would appear in the aromatic region, with an estimated chemical shift around δ 145-150 ppm.

C-5: The carbon atom bonded to the iodine (C-5) experiences a strong heavy atom effect, which shifts its resonance significantly upfield. It is expected to be the most shielded of the ring carbons, with a predicted chemical shift below δ 90 ppm.

C-6: This carbon is adjacent to the ring nitrogen and is expected to be deshielded, with a predicted resonance in the range of δ 150-155 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 110 - 120 |

| C-4 | 145 - 150 |

| C-5 | < 90 |

| C-6 | 150 - 155 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is used to confirm the purity of this compound and to verify its molecular weight. The calculated monoisotopic mass of the neutral molecule C₅H₄BrIN₂ is 297.86026 Da. In a typical LC-MS experiment using electrospray ionization, the compound is observed as its protonated form, [M+H]⁺.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. The expected m/z for the [M+H]⁺ ion would be approximately 298.8675. An experimental ESI-MS analysis found a value of m/z 300.7000, which corresponds to the protonated molecule. ijssst.info The presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units.

While detailed experimental tandem mass spectrometry (MS/MS) data on the fragmentation of this compound is not widely published, predictable fragmentation pathways can be outlined. Upon collision-induced dissociation (CID), the [M+H]⁺ ion would likely undergo fragmentation through several key pathways:

Loss of Halogen Radicals: Cleavage of the C-Br or C-I bonds, leading to the loss of a bromine (·Br) or iodine (·I) radical.

Loss of NH₃: Elimination of ammonia from the protonated amine group.

Ring Cleavage: More energetic collisions could lead to the fragmentation of the pyridine ring itself.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₄BrIN₂ |

| Calculated Monoisotopic Mass | 297.86026 Da |

| Observed [M+H]⁺ (ESI-MS) | 300.7000 m/z ijssst.info |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. Although specific experimental spectra for this compound are not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure and data from analogous compounds.

N-H Vibrations: The primary amine group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is anticipated to appear around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring typically produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the pyridine ring is expected in the 1250-1350 cm⁻¹ range.

C-X Vibrations: The carbon-halogen stretching vibrations occur at lower frequencies. The C-Br stretch is typically found in the 500-600 cm⁻¹ region, while the C-I stretch appears at even lower wavenumbers, usually below 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend | 1600 - 1650 | |

| Pyridine Ring | Aromatic C-H Stretch | > 3000 |

| C=C / C=N Stretch | 1400 - 1600 | |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Aryl Bromide | C-Br Stretch | 500 - 600 |

| Aryl Iodide | C-I Stretch | < 500 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. In the case of this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine (-NH₂) and substituted pyridine ring moieties.

A detailed experimental investigation would be required to assign the specific vibrational modes and to create a comprehensive data table of the infrared spectrum for this compound.

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The selection rules for Raman and IR spectroscopy differ, and thus, some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum.

For this compound, the symmetric vibrations and vibrations of non-polar bonds are expected to be particularly Raman active. This would include the symmetric stretching of the pyridine ring and the C-I and C-Br bonds. The aromatic ring vibrations would give rise to characteristic bands.

As with IR spectroscopy, specific experimental Raman data for this compound is not currently available in surveyed scientific literature. A thorough Raman spectroscopic analysis would be necessary to identify and assign the Raman active vibrational modes and to compile a data table of Raman shifts.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are indicative of the extent of conjugation and the types of electronic transitions occurring (e.g., π→π* and n→π*).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted pyridine ring. The presence of the amino group and halogen atoms will influence the position and intensity of these absorption maxima. The π→π* transitions of the aromatic system are likely to be the most prominent features.

Detailed experimental UV-Vis spectroscopic data, including specific λmax values and molar absorptivity coefficients in various solvents, are not found in the currently reviewed literature. Such data would be invaluable for a complete understanding of the electronic properties of this molecule.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study of a compound identified as 3-amino-5-bromo-2-iodopyridine, a synonym for this compound, has been reported. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters were determined at a temperature of 100 K.

| Crystal Data | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0983 (12) |

| b (Å) | 15.172 (4) |

| c (Å) | 12.038 (3) |

| α (°) | 90 |

| β (°) | 90.152 (5) |

| γ (°) | 90 |

| Volume (ų) | 748.5 (3) |

| Z | 4 |

| Temperature (K) | 100 (2) |

| Radiation | Mo Kα |

| Final R factor | 0.032 |

| wR factor | 0.082 |

Elucidation of Hydrogen Bonding and Molecular Packing

The crystal structure analysis also provides critical insights into the intermolecular interactions that govern the molecular packing in the solid state. For this compound, the crystal structure is stabilized by intermolecular hydrogen bonds.

The primary amine group acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor. Specifically, a weak intermolecular N—H···N hydrogen bond is observed, which links the molecules into chains along the z-axis of the crystal. One of the hydrogen atoms of the amino group (H2A) participates in this intermolecular interaction. The geometry of this hydrogen bond is detailed in the table below.

| Hydrogen Bond Geometry (Å, °) | |

| D—H···A | N2—H2A···N1ⁱ |

| D—H (Å) | 0.88 |

| H···A (Å) | 2.16 |

| D···A (Å) | 3.025 (8) |

| D—H···A (°) | 166 |

| Symmetry code: (i) x, -y+1/2, z-1/2 |

Additionally, a potential weak intramolecular interaction of the N—H···I type is suggested by the proximity of the other amino hydrogen atom (H2B) to the iodine atom. The N2···I1 distance is 3.259 (5) Å. The analysis also indicates the absence of strong halogen···halogen interactions in the crystal structure, with the shortest intermolecular I···I distances being 4.091 (1) Å and 4.098 (1) Å.

Computational and Theoretical Studies on 3 Bromo 5 Iodopyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide insights into molecular geometry, orbital energies, and reactivity indices.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-bromo-5-iodopyridin-2-amine, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are used to determine a variety of properties. tandfonline.com These studies can elucidate the impact of the electron-donating amino group and the electron-withdrawing halogen substituents on the pyridine (B92270) ring's electronic structure. rsc.org

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.

Vibrational Frequencies: Calculating theoretical infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure. rsc.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. wolfram.commdpi.com Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions show positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the amino group and the nitrogen atom of the pyridine ring are expected to be regions of negative potential.

| Parameter | Typical Calculated Value/Information | Significance |

|---|---|---|

| HOMO Energy | -5 to -7 eV | Indicates electron-donating ability. |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 3 to 5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2 to 4 Debye | Measures the overall polarity of the molecule. |

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for smaller molecules or serve as benchmarks. For halogenated compounds, methods that properly account for electron correlation are important. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate, they are much faster and can be used for very large systems or for initial, high-throughput screening of derivatives.

Prediction of Electrophilic Sites and Reaction Pathways

Computational methods are powerful tools for predicting where chemical reactions will occur. The locations of the bromine and iodine atoms, along with the amino group, make this compound a versatile precursor for synthesis.

Fukui Functions and Local Softness: These reactivity descriptors, derived from DFT, help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org

Transition State Theory: By calculating the energy of potential transition states, chemists can predict the most likely pathways for a reaction and estimate reaction rates. This is particularly useful for understanding regioselectivity in substitution reactions on the pyridine ring.

The presence of both bromine and iodine offers distinct reactivity. The carbon-iodine bond is generally weaker and more readily participates in reactions like Suzuki or Stille coupling compared to the carbon-bromine bond, allowing for selective functionalization. Computational models can quantify these differences in bond dissociation energies.

Molecular Dynamics Simulations

While quantum mechanics looks at the electronic structure of a molecule, molecular dynamics (MD) simulations study its physical movements and interactions over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of this compound in different environments (e.g., in solution or interacting with a biological target). chemrxiv.orgnih.gov

MD simulations can provide insights into:

Conformational Analysis: How the molecule flexes and changes shape.

Solvation: How solvent molecules arrange around the solute and the energetics of this interaction.

Binding to Macromolecules: If the molecule is being designed as a ligand, MD can simulate its binding to a protein's active site, helping to understand the stability and nature of the interaction.

Structure-Reactivity Relationship Studies through Computational Modeling

By systematically modifying the structure of this compound in silico (e.g., by changing the position of the halogens or introducing new functional groups) and calculating the resulting electronic properties, researchers can establish quantitative structure-reactivity relationships (QSRR). This computational approach allows for the rational design of new compounds with desired reactivity profiles without the need for extensive synthetic work. For instance, modeling could predict how adding an electron-withdrawing group would affect the acidity of the amine protons or the susceptibility of the ring to nucleophilic attack.

In Silico Predictions for Chemical Properties Relevant to Derivative Design

In the context of medicinal chemistry and materials science, computational tools are invaluable for predicting the properties of potential new molecules derived from this compound. These in silico predictions help to filter and prioritize candidates for synthesis. nih.govtandfonline.com

Commonly predicted properties include:

Physicochemical Properties: Such as LogP (lipophilicity), pKa (acidity/basicity), polar surface area (PSA), and solubility. These are critical for drug design and development.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion. Various computational models exist to predict a compound's likely pharmacokinetic profile. tandfonline.comuomustansiriyah.edu.iq

Drug-likeness: Based on rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug.

| Property | Predicted Value Range | Relevance in Derivative Design |

|---|---|---|

| Molecular Weight | < 500 g/mol | Lipinski's Rule for drug-likeness. |

| LogP (Octanol-Water Partition) | -1 to 5 | Indicates lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability. |

| Number of H-bond Donors | < 5 | Lipinski's Rule for drug-likeness. |

| Number of H-bond Acceptors | < 10 | Lipinski's Rule for drug-likeness. |

Applications of 3 Bromo 5 Iodopyridin 2 Amine in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Heterocyclic Chemistry

3-Bromo-5-iodopyridin-2-amine serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds. The distinct reactivity of the iodine and bromine atoms is central to its utility. The carbon-iodine bond is more reactive than the carbon-bromine bond, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki coupling. This reactivity difference allows for selective functionalization at the 3-position of the pyridine (B92270) ring while leaving the bromine atom at the 5-position intact for subsequent reactions.

This stepwise approach provides a powerful strategy for the divergent synthesis of compound libraries from a single, common intermediate. chemicalbook.com Researchers can first introduce a variety of aryl, heteroaryl, or alkynyl groups at the 3-position via the more reactive iodine. chemicalbook.com The resulting 3-substituted-5-bromo-2-aminopyridine can then undergo a second cross-coupling reaction at the 5-position, enabling the creation of diverse 3,5-disubstituted aminopyridine scaffolds. mdpi.com

This strategic functionalization is crucial for creating complex heterocyclic frameworks, including fused ring systems. The amino group at the 2-position can act as a nucleophile, reacting with a group introduced at the 3-position to form a new ring fused to the pyridine core, leading to biologically active scaffolds like imidazo[1,2-a]pyridines. chemicalbook.com Beyond discrete molecules, this compound also serves as a starting point for monomers used in the synthesis of functional polymers with tailored electronic, optical, or thermal properties for applications in material science. nih.gov

Scaffold Design and Modification in Drug Discovery

In medicinal chemistry, the process of identifying and optimizing a core molecular structure, or "scaffold," is fundamental to drug discovery. The this compound scaffold is particularly valuable due to its role as a "privileged structure"—a molecular framework that is capable of binding to multiple biological targets. The ability to selectively and systematically introduce different substituents at the 3- and 5-positions allows for the meticulous fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. chemicalbook.com This iterative process of scaffold modification is essential for transforming an initial "hit" compound into a viable drug candidate.

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many types of cancer. Consequently, tyrosine kinase inhibitors (TKIs) have become a cornerstone of modern cancer chemotherapy. audreyli.com this compound is an important intermediate in the synthesis of these targeted therapies. chemicalbook.comaudreyli.com

For example, it has been used as a starting material in the synthesis of inhibitors for Activin receptor-like kinase 2 (ALK2), a protein kinase implicated in certain diseases. In a reported synthetic scheme, 5-bromo-3-iodopyridin-2-amine was coupled with 3,4,5-trimethoxyphenylboronic acid in a Suzuki reaction. The reaction selectively replaced the iodine atom, yielding the intermediate 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine in an 80% yield. mdpi.com This intermediate was then subjected to a second Suzuki reaction with other boronic acids to generate a series of 3,5-diaryl-2-aminopyridine derivatives evaluated for their kinase inhibitory activity. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| 5-bromo-3-iodopyridin-2-amine | 3,4,5-trimethoxyphenylboronic acid | Pd(PPh₃)₄ | 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine | 80% mdpi.com |

This interactive table summarizes the initial Suzuki coupling step in the synthesis of ALK2 kinase inhibitor precursors.

Calcium release-activated calcium (CRAC) channels are crucial for calcium signaling in immune cells, particularly T-lymphocytes. The influx of calcium through these channels activates downstream pathways that lead to immune responses. Inhibiting CRAC channels is therefore a promising therapeutic strategy for treating autoimmune and inflammatory diseases. The this compound scaffold has been identified as a valuable starting point for the development of CRAC inhibitors. chemicalbook.com While the aminopyridine core is recognized for its potential in this area, specific, publicly documented synthetic pathways starting directly from this compound to produce CRAC inhibitors are not detailed in the surveyed literature. However, the development of other small molecule CRAC inhibitors, such as those based on pyrazole (B372694) and thiophene (B33073) carboxamide scaffolds, underscores the industry's focus on novel heterocyclic compounds for this target. nih.govnih.gov

The fight against malaria, particularly drug-resistant strains, relies on the continuous discovery of new therapeutic agents with novel mechanisms of action. Nitrogen-containing heterocyclic compounds, such as quinoline (B57606) and its derivatives, have historically formed the backbone of antimalarial chemotherapy. acs.org The aminopyridine scaffold is also an area of active investigation. The synthesis of this compound was specifically detailed in a 2012 Journal of Medicinal Chemistry article by a prominent research group in the field of antimalarial drug discovery. nih.gov The reported synthesis involved the iodination of 3-Bromo-2-pyridinamine using iodine in dimethyl sulfoxide (B87167) to produce the target compound, indicating its importance as an intermediate for more complex molecules intended for antimalarial screening. nih.gov

Mitotic kinases, such as Aurora kinases and Monopolar Spindle 1 (MPS1) kinase, are key regulators of cell division. As cancer is characterized by uncontrolled cell proliferation, these kinases are attractive targets for therapeutic intervention. nih.gov Substituted pyridine scaffolds are being actively explored for the development of potent and selective mitotic kinase inhibitors.

Research on a fragment library based on the closely related 3-aminopyridin-2-one scaffold identified inhibitors of the MPS1 and Aurora kinase families. nih.gov This highlights the suitability of the broader aminopyridine core for targeting the ATP-binding site of these enzymes. While direct synthesis of mitotic kinase inhibitors from this compound was not found in the reviewed literature, its utility as a precursor for diverse aminopyridine derivatives makes it a highly relevant building block for creating libraries of compounds to be screened against these critical cancer targets.

The rise of antibiotic-resistant bacteria presents a major global health threat, necessitating the discovery of antibacterial agents with new modes of action. Bacterial enoyl-acyl carrier protein reductase (FabI) is an essential enzyme in the bacterial fatty acid synthesis pathway (FAS-II) and is absent in humans, making it an ideal target for new antibiotics. nih.gov

A seminal study in the Journal of Medicinal Chemistry detailed the discovery of a novel class of aminopyridine-based FabI inhibitors. audreyli.comnih.gov Through screening and iterative medicinal chemistry, a lead compound was developed that showed potent inhibition of the FabI enzyme from Staphylococcus aureus and Haemophilus influenzae, along with good antibacterial activity. nih.govnih.gov The mode of action was confirmed to be the inhibition of fatty acid biosynthesis via the FabI target. nih.gov The this compound scaffold is an ideal starting point for generating analogs of these promising FabI inhibitors, allowing for exploration of the structure-activity relationship and optimization of antibacterial potency and spectrum.

| Inhibitor Class | Target Enzyme | Target Organism | IC₅₀ | MIC (S. aureus) |

| Aminopyridine Derivative | FabI | S. aureus | 2.4 µM nih.govnih.gov | 0.5 µg/mL nih.govnih.gov |

| Aminopyridine Derivative | FabI | H. influenzae | 4.2 µM nih.govnih.gov | N/A |

This interactive table presents the inhibitory activity of a key aminopyridine-based FabI inhibitor.

Application in the Synthesis of ALK2 Inhibitors

A significant application of this compound is in the development of inhibitors for Activin receptor-like kinase 2 (ALK2). ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. Dysregulation of ALK2 is implicated in rare genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

Research into a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors has utilized this compound as a critical starting material. acs.org The synthetic strategy leverages the higher reactivity of the iodine atom at the C3 position compared to the bromine atom at the C5 position in palladium-catalyzed cross-coupling reactions.

Specifically, the synthesis commences with a Suzuki coupling reaction between this compound and an arylboronic acid, such as 3,4,5-trimethoxyphenylboronic acid. This reaction selectively replaces the iodine atom, yielding a 3-aryl-5-bromopyridin-2-amine intermediate. acs.org This intermediate can then undergo a second Suzuki reaction at the C5 position to introduce a different aryl group, allowing for the systematic construction of a library of di-aryl aminopyridine derivatives for structure-activity relationship (SAR) studies. acs.org

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 3,4,5-trimethoxyphenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine | 80% | acs.org |

Employment in Proteasome Inhibitor Scaffold-Hopping Strategies

Scaffold-hopping is a widely used medicinal chemistry strategy to identify novel molecular backbones with improved pharmacological properties while retaining similar biological activity to a known active compound. bhsai.org The 2-aminopyridine (B139424) core is a common motif used in such strategies due to its ability to form key hydrogen bond interactions with biological targets. nih.govacs.org